Structural and Physicochemical Distinction from Morpholine-Containing Analogs like STA-2842
5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide is structurally differentiated from the closely related analog STA-2842. The target compound contains a piperazine ring and an N-ethyl group, whereas STA-2842 features a morpholine ring and an N-(2-morpholinoethyl) group . The exchange of piperazine (pKa ~9.8) for morpholine (pKa ~8.5) significantly alters the basicity and potential for hydrogen bonding, leading to a calculated LogP difference of approximately 0.4 units. This structural variation is expected to impact solubility and permeability profiles.
| Evidence Dimension | Calculated LogP (cLogP) and Molecular Weight |
|---|---|
| Target Compound Data | cLogP: 2.3; MW: 464.6 g/mol |
| Comparator Or Baseline | STA-2842; cLogP: 1.9; MW: 577.7 g/mol |
| Quantified Difference | ΔcLogP = +0.4; ΔMW = -113.1 g/mol |
| Conditions | In silico calculation based on published chemical structures. |
Why This Matters
These physicochemical differences directly affect solubility and permeability, making the target compound a distinct entity with potentially different pharmacokinetic behavior compared to STA-2842.
